Fmoc-D-Asp-OAll
Description
Overview of Fmoc-D-Asp-OAll as a Chemical Entity in Synthetic Chemistry
This compound is a derivative of the non-proteinogenic D-isoform of aspartic acid. As a chemical entity, it is specifically designed for use in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). Its structure is characterized by three key components: the D-aspartic acid core, a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, and an allyl (All) ester protecting the side-chain (β-carboxyl) group.
The Fmoc group provides temporary protection for the α-amino function, which is crucial for the stepwise elongation of a peptide chain. The allyl ester, on the other hand, offers semi-permanent protection for the side-chain carboxyl group, preventing it from engaging in unwanted reactions during synthesis. This dual-protection scheme allows for selective deprotection and modification, making the compound a valuable tool for building complex peptide structures. chemimpex.comchemimpex.com The versatility of this compound allows it to be used in custom synthesis projects to meet specific research demands in both academic and industrial laboratories. chemimpex.com
Below are the key chemical and physical properties of this compound.
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta allyl ester |
| Synonyms | Fmoc-D-Asp(OAll)-OH, Fmoc-D-Asp(β-OAll)-OH |
| CAS Number | 177609-12-0 chemimpex.com |
| Molecular Formula | C₂₂H₂₁NO₆ chemimpex.com |
| Molecular Weight | 395.4 g/mol chemimpex.com |
| Appearance | White powder or white crystalline powder chemimpex.comchemimpex.com |
| Purity | ≥ 97-99% (HPLC) chemimpex.comchemimpex.com |
| Storage Temperature | 0 - 8 °C chemimpex.com |
Historical Context and Evolution of Protected Amino Acids in Peptide Synthesis
The synthesis of peptides, which involves linking multiple amino acids via amide (peptide) bonds, is complicated by the polyfunctional nature of the amino acid monomers. researchgate.net To prevent uncontrolled polymerization and other side reactions, the reactive functional groups—notably the α-amino group and any side-chain functionalities—must be temporarily blocked or "protected". peptide.com
The concept of using a temporary protecting group was pioneered by Max Bergmann and Leonidas Zervas in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) group. nih.govcreative-peptides.com This was a landmark development, as the Cbz group could be easily introduced to protect an amino group and later removed under specific conditions (catalytic hydrogenation) that left the newly formed peptide bond intact. nih.govcreative-peptides.com
A revolutionary advance came in the early 1960s when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS). nih.govpeptide.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise fashion through repeated cycles of deprotection and coupling. luxembourg-bio.comcreative-peptides.com This innovation dramatically simplified the synthesis process by eliminating the need for tedious purification after each step. creative-peptides.com Merrifield's initial strategy relied on the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed with acid. nih.govpeptide.comwikipedia.org
Significance of D-Amino Acids in Peptide and Protein Research
With the exception of glycine, all proteinogenic amino acids are chiral, with the vast majority existing in the L-configuration in nature. nih.gov D-amino acids, the non-superimposable mirror images (enantiomers) of L-amino acids, are less common but play significant biological roles and offer distinct advantages in peptide research and drug design. wikipedia.org
One of the most significant benefits of incorporating D-amino acids into synthetic peptides is the enhancement of their metabolic stability. lifetein.comnbinno.com Peptides composed entirely of L-amino acids are often rapidly degraded by proteases, enzymes that specifically recognize and cleave peptide bonds between L-residues. lifetein.comfrontiersin.org Because D-amino acids have a different spatial configuration, peptides containing them are resistant to these enzymes, leading to a longer half-life in biological systems. lifetein.comfrontiersin.org This increased stability is a highly desirable property for peptide-based therapeutics. nbinno.com
The presence of D-amino acids can also induce significant changes in a peptide's secondary structure, such as the formation of specific turns or helices. rsc.org This can be a powerful tool for studying protein-protein interactions or for designing peptides with novel structures and functions. lifetein.comrsc.org In some cases, the incorporation of a D-amino acid can improve the binding affinity of a peptide to its target receptor. nih.gov D-amino acids are also essential components of the peptidoglycan cell walls of bacteria, making them a target for certain antibiotics. wikipedia.orgtaylorandfrancis.com The study of peptides containing D-amino acids provides insight into bacterial physiology and can aid in the development of new antimicrobial agents. frontiersin.orgtaylorandfrancis.com
Role of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Modern Peptide Synthesis
Fmoc chemistry is one of the two predominant strategies used in solid-phase peptide synthesis (SPPS), the other being Boc chemistry. luxembourg-bio.comamericanpeptidesociety.org The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid. creative-peptides.comyoutube.com Its widespread adoption is due to several key advantages, particularly the mild conditions required for its removal. altabioscience.comnih.gov
The core principle of Fmoc-based SPPS involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. luxembourg-bio.com Each synthesis cycle consists of two main steps:
Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amino group. luxembourg-bio.comamericanpeptidesociety.org
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amino group, forming a new peptide bond. luxembourg-bio.com
This cycle is repeated until the desired peptide sequence is assembled. The key advantage of this strategy is that the repeated deprotection steps are performed under non-acidic conditions, which preserves acid-labile side-chain protecting groups and the bond linking the peptide to the resin until the final cleavage step. altabioscience.comnih.gov In contrast, Boc chemistry requires repeated treatments with acid for deprotection, which can lead to the gradual degradation of these linkages. nih.gov
The milder conditions of Fmoc chemistry make it particularly suitable for the synthesis of long and complex peptides, as well as peptides containing sensitive post-translational modifications like phosphorylation or glycosylation, which are often unstable under the harsher acidic conditions of the Boc method. altabioscience.comnih.gov The progress of the Fmoc deprotection reaction can also be conveniently monitored in real-time using UV spectroscopy, as the dibenzofulvene byproduct released absorbs strongly in the UV range. youtube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427378 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204246-17-3 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategies Utilizing Fmoc D Asp Oall
Solution-Phase Synthetic Approaches
While Fmoc-D-Asp-OAll is predominantly used in SPPS, its synthesis itself is often achieved through solution-phase methods. The compound can also be employed in solution-phase peptide synthesis, where smaller peptide fragments are assembled in solution before final purification. This approach can be advantageous for synthesizing very long peptides or for specific fragment condensations. tum.de
Advanced Synthetic Techniques and Stereochemical Control
The incorporation of D-amino acids, such as D-aspartic acid via this compound, is a key aspect of advanced peptide synthesis aimed at controlling peptide conformation, stability, and biological activity. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation and can adopt different secondary structures compared to their L-amino acid counterparts. The use of this compound allows for precise stereochemical control during the synthesis process, ensuring the correct enantiomer is incorporated into the desired peptide sequence. chemimpex.comchemimpex.com
Compound Properties of this compound
This compound possesses specific physicochemical characteristics that are important for its handling and application in peptide synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 204246-17-3 | chemimpex.comglbiochem.comambeed.com |
| Molecular Formula | C₂₂H₂₁NO₆ | chemimpex.comglbiochem.com |
| Molecular Weight | 395.4 g/mol | chemimpex.comglbiochem.com |
| Appearance | White crystalline powder or white powder | chemimpex.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| Optical Rotation | [α]D²⁰ = 24 ± 2 º (c=1 in DMF) | chemimpex.com |
| Storage Conditions | Store at ≤ -4 °C | chemimpex.com |
Chiral Synthesis and Enantiomeric Purity
Ensuring high enantiomeric purity is paramount for this compound, as even small amounts of the L-enantiomer can lead to epimerization and the formation of undesired diastereomers in the final peptide product. Commercial sources of this compound typically guarantee high enantiomeric purity, often exceeding 99.0% or 99.7% iris-biotech.deiris-biotech.desigmaaldrich.com. This high level of enantiomeric purity is achieved through rigorous synthetic routes and purification methods that maintain the stereochemical integrity of the D-aspartic acid precursor.
The synthesis of enantiomerically pure this compound generally begins with enantiopure D-aspartic acid. The introduction of the Fmoc group onto the α-amino group and the esterification of the β-carboxyl group with an allyl moiety are key steps. While specific detailed synthetic procedures for this compound are often proprietary, general strategies for synthesizing Fmoc-protected amino acids involve reacting the free amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions google.com. Esterification of the side chain can be achieved through various methods, including reaction with allyl alcohol under acidic catalysis google.com. The maintenance of stereochemistry throughout these processes is critical. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are routinely employed to verify the enantiomeric purity of the final product .
Table 1: Key Specifications for this compound
| Property | Specification (Typical) | Reference(s) |
| Chemical Purity (HPLC) | ≥ 98.0% | sigmaaldrich.com |
| Enantiomeric Purity | ≥ 99.0% to ≥ 99.9% | iris-biotech.deiris-biotech.desigmaaldrich.comcem.com |
| Storage Temperature | -20°C or 2-8°C | iris-biotech.deiris-biotech.de |
| Molecular Weight | 395.42 g/mol | iris-biotech.deiris-biotech.de |
Asymmetric Synthesis Methodologies
While this compound is typically synthesized from enantiopure D-aspartic acid, the broader field of amino acid synthesis often employs asymmetric methodologies to create chiral centers. These methods are generally applied to produce novel or non-proteinogenic amino acids, or to achieve high enantioselectivity when starting from achiral precursors. For this compound itself, the focus is on preserving the existing chirality of the D-aspartic acid starting material rather than creating a new chiral center through asymmetric synthesis.
However, related research in asymmetric synthesis highlights strategies that could, in principle, be adapted for the preparation of enantiomerically pure aspartic acid derivatives. These include:
Chiral Substrate Methods: Utilizing enantiopure starting materials, such as chiral β-lactones, which can undergo stereoselective ring-opening reactions with various nucleophiles to yield chiral amino acid derivatives scispace.com.
Chiral Auxiliary Methods: Employing temporary chiral auxiliaries that guide the stereochemical outcome of a reaction, followed by their removal scispace.commdpi.com. For instance, chiral nickel(II) complexes of Schiff bases have been used for the asymmetric synthesis of tailor-made amino acids, including Fmoc-protected derivatives mdpi.com.
Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., transition metal complexes or enzymes) to induce enantioselectivity in reactions like allylation or Strecker reactions, starting from achiral or racemic precursors scispace.com.
The allyl ester protection strategy itself is a key component in facilitating specific synthetic maneuvers, such as side-chain cyclization or derivatization, which are often integral to complex peptide synthesis sigmaaldrich.compeptide.comvulcanchem.commdpi.com. The orthogonality of the allyl ester to the Fmoc group and other common protecting groups (like tert-butyl) is a significant advantage in designing multi-step synthetic sequences google.compeptide.com.
Compound List:
this compound
Deprotection Chemistry of Fmoc D Asp Oall
Selective Removal of the Allyl Ester (OAll) Protecting Group
The allyl ester is a valuable protecting group for the side-chain carboxyl function of aspartic acid. Its key advantage lies in its stability towards both the acidic conditions used to remove tert-butyl (tBu) based groups and the basic conditions required for Fmoc group removal. peptide.compeptide.com This chemical stability allows for the selective deprotection of the allyl group at a desired point in the synthesis, providing a "third dimension of orthogonality" in Fmoc/tBu-based strategies. google.com The cleavage is most commonly achieved through a palladium(0)-catalyzed reaction. peptide.com
The removal of the OAll group from Fmoc-D-Asp-OAll is efficiently carried out using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. sigmaaldrich.comnih.govresearchgate.net The reaction proceeds as an allyl transfer, where the allyl group is shifted from the aspartate side chain to a nucleophilic scavenger molecule. acsgcipr.orgelsevierpure.com This process occurs under very mild and neutral conditions, which preserves the integrity of the peptide backbone and other sensitive protecting groups. peptide.comacsgcipr.org
A variety of scavengers, or allyl acceptors, can be employed, with common choices including morpholine, N-methylmorpholine (NMM), phenylsilane, or secondary amines like piperidine (B6355638) and pyrrolidine. researchgate.netacsgcipr.orggoogle.com The selection of the scavenger and solvent system can be optimized to ensure efficient deprotection. A frequently utilized system involves Pd(PPh₃)₄ in a solvent mixture such as chloroform (CHCl₃), often with the addition of acetic acid (AcOH) and N-methylmorpholine (NMM). sigmaaldrich.compeptide.com Recent advancements have also demonstrated the utility of microwave-assisted deprotection, which can significantly reduce reaction times from hours to minutes while maintaining high product purity. nih.govresearchgate.net
| Catalyst | Scavenger/Reagent System | Solvent | Temperature | Typical Time | Reference(s) |
| Pd(PPh₃)₄ | Phenylsilane | DMF or DCM | Room Temp. or 38°C (MW) | 30-120 min (RT), 5-10 min (MW) | nih.govresearchgate.netresearchgate.net |
| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) / Acetic Acid | Chloroform (CHCl₃) | Room Temp. | 20-60 min | sigmaaldrich.compeptide.com |
| Pd(0) complex | Pyrrolidine or Piperidine | Organic Solvent | Room Temp. | Varies | google.com |
| Pd(0) complex | Formic Acid | Varies | Room Temp. | Varies | elsevierpure.com |
This table presents common conditions for the palladium(0)-catalyzed removal of allyl ester protecting groups. Conditions may vary based on the specific peptide sequence and solid support.
The mechanism of palladium(0)-catalyzed allyl deprotection is well-established and often described in the context of the Tsuji-Trost reaction. acsgcipr.orgwpmucdn.com The process is initiated by the coordination of the palladium(0) complex to the double bond of the allyl group. wpmucdn.com This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, displacing the carboxylate and forming a cationic η³-allylpalladium(II) complex, also known as a π-allyl complex. acsgcipr.orgwpmucdn.comresearchgate.net
This highly reactive intermediate is then susceptible to nucleophilic attack. The scavenger molecule attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the active palladium(0) catalyst. acsgcipr.orgwpmucdn.com This catalytic cycle allows for the use of substoichiometric amounts of the palladium complex. The final step, reductive elimination, releases the allylated scavenger and the free palladium(0) catalyst, which can then participate in another deprotection cycle. wpmucdn.com
A significant advantage of the allyl protecting group is its orthogonality with the most common protecting groups used in solid-phase peptide synthesis (SPPS). nih.gov Specifically, the OAll group is completely stable under the conditions required for the removal of both the base-labile Fmoc group and acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc). nih.govpeptide.comresearchgate.net
This orthogonality allows for precise synthetic strategies. For instance, in the synthesis of a complex peptide on a solid support, the Fmoc group can be repeatedly removed with a piperidine solution to elongate the peptide chain, while the OAll and any tBu-based side-chain protectors remain intact. peptide.com Subsequently, the OAll group can be selectively cleaved using a palladium(0) catalyst without affecting the tBu groups. sigmaaldrich.com This selective deprotection of the aspartate side chain is a critical step for on-resin cyclization to form head-to-tail cyclic peptides or for the synthesis of branched peptides. sigmaaldrich.comgoogle.com Similarly, the Fmoc group can be removed from this compound without affecting the allyl ester. nih.gov
Fmoc Group Removal in the Context of this compound
The N-α-Fmoc group is the cornerstone of one of the most widely used strategies in solid-phase peptide synthesis. nih.goviris-biotech.deiris-biotech.de Its removal is the repeating step that enables the stepwise elongation of the peptide chain. The lability of the Fmoc group to basic conditions, while the peptide remains anchored to the resin and other protecting groups like OAll and tBu remain stable, is the key to this methodology. peptide.com
The removal of the Fmoc group proceeds via a base-induced E1cB (elimination, unimolecular, conjugate base) β-elimination mechanism. researchgate.netspringernature.comacs.orgresearchgate.net The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine. researchgate.netspringernature.comacs.org This initial deprotonation is the rate-determining step. rsc.org
The resulting carbanion is stabilized by the aromatic fluorenyl system, which then undergoes β-elimination to release carbon dioxide and a highly reactive electrophile, dibenzofulvene (DBF). nih.govspringernature.comresearchgate.net To prevent the DBF from reacting with the newly liberated N-terminal amine of the peptide (which would terminate the chain), the amine base used for deprotection also acts as a scavenger. researchgate.netacs.org It traps the DBF through a Michael-type addition to form a stable adduct, thereby driving the equilibrium towards the deprotected product. acs.orgresearchgate.net
The kinetics of Fmoc removal are generally rapid. Using a standard 20% piperidine in N,N-dimethylformamide (DMF) solution, the half-life (t₁/₂) of deprotection is typically measured in seconds, with the reaction reaching over 99% completion within minutes. researchgate.netrsc.org However, the rate can be influenced by factors such as the choice of base, its concentration, the solvent, and steric hindrance from the peptide sequence. nih.govresearchgate.netnih.gov
| Reagent | Concentration (in DMF) | Half-Life (t₁/₂) | Time for >99% Deprotection | Reference(s) |
| Piperidine | 20% (v/v) | ~7 seconds | < 2 minutes | rsc.org |
| Piperidine | 5% (v/v) | - | ~3 minutes | researchgate.net |
| Piperidine | 2% (v/v) | - | > 5 minutes | researchgate.net |
| Piperazine / DBU | 5% / 1% (v/v) | ~7 seconds | < 2 minutes | rsc.org |
| 4-Methylpiperidine | 20% (v/v) | Similar to Piperidine | < 5 minutes | nih.gov |
This table summarizes kinetic data for Fmoc removal under different basic conditions. The exact times can be sequence-dependent.
The standard and most widely used reagent for Fmoc deprotection is piperidine, typically in a 20% v/v solution in DMF. iris-biotech.deiris-biotech.deacsgcipr.org It is highly effective both as a base for proton abstraction and as a scavenger for the resulting DBF. researchgate.netacs.org However, due to its toxicity and its status as a controlled substance in some regions, there has been considerable research into effective alternatives. iris-biotech.descielo.org.mx
One of the most successful and commonly used alternatives is 4-methylpiperidine (4-MP). nih.goviris-biotech.descielo.org.mx Studies have shown that 4-methylpiperidine is as efficient as piperidine in removing the Fmoc group. iris-biotech.descielo.org.mx Its reaction rate and deprotection efficiency are comparable to piperidine, and it can often be used as a direct substitute in existing protocols. nih.govresearchgate.net Other secondary amines, such as piperazine and pyrrolidine, have also been investigated. nih.govnih.govbiotage.com Piperazine is a weaker base and can be advantageous in minimizing side reactions like aspartimide formation, which is a potential concern for sequences containing aspartic acid. nih.govbiotage.com However, its lower basicity can result in slower deprotection kinetics compared to piperidine and 4-methylpiperidine. nih.gov
| Amine | Typical Concentration | pKa (Conjugate Acid) | Key Characteristics | Reference(s) |
| Piperidine | 20% in DMF | ~11.1 | The historical standard; highly efficient but a controlled substance. | nih.goviris-biotech.deacsgcipr.org |
| 4-Methylpiperidine | 20% in DMF | ~10.8 | An efficient, non-controlled alternative with comparable performance to piperidine. | nih.goviris-biotech.descielo.org.mx |
| Piperazine | 10% in DMF/Ethanol | ~9.7 | Weaker base; can reduce base-mediated side reactions like aspartimide formation. | nih.govacsgcipr.orgbiotage.com |
| Pyrrolidine | 20% in various solvents | ~11.3 | More volatile than piperidine; efficient in a wider range of "green" solvents. | nih.gov |
This table provides a comparison of common secondary amines used for Fmoc deprotection.
By-product Formation and Mitigation Strategies
The deprotection of this compound is a critical process in peptide synthesis that involves two distinct steps: the removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and the cleavage of the C-terminal allyl (All) ester. Each of these steps can be accompanied by the formation of specific by-products, which can compromise the purity and yield of the desired peptide. Understanding these side reactions is paramount for developing effective mitigation strategies.
The primary side reaction during the deprotection of the Fmoc group in aspartic acid-containing peptides is the formation of an aspartimide intermediate. This process is particularly pronounced when an allyl ester is used for side-chain protection. The base-catalyzed cyclization of the side-chain carboxylic group with the C-terminal amide nitrogen leads to the formation of this succinimide (B58015) derivative. This intermediate is susceptible to racemization and subsequent ring-opening, which can result in a variety of undesired by-products.
Nucleophilic attack on the aspartimide intermediate by piperidine, the common reagent for Fmoc removal, or water can lead to the formation of several impurities. These include D- and L-isomers of α- and β-peptides, as well as piperidide adducts. sigmaaldrich.comiris-biotech.deiris-biotech.de The structural similarity and identical mass of some of these by-products to the target peptide can make their separation by chromatography exceedingly difficult. sigmaaldrich.com
The deprotection of the allyl ester is typically achieved through palladium-catalyzed hydrostannolysis or with other nucleophilic scavengers. A potential side reaction during this step is the formation of N-allylated by-products if the allyl group is not efficiently trapped by a scavenger. nih.gov Furthermore, incomplete removal of the palladium catalyst or the presence of oxygen can lead to undesirable side reactions. Research has also indicated that a fraction of the Fmoc group may be unintentionally removed during the allyl deprotection step under certain conditions. researchgate.net
Several mitigation strategies have been developed to minimize the formation of these by-products. To address aspartimide formation, one common approach is to use sterically hindered side-chain protecting groups for aspartic acid, which physically obstruct the cyclization reaction. iris-biotech.de Another effective strategy involves modifying the Fmoc deprotection conditions. This can be achieved by using weaker bases than piperidine, such as piperazine, or by adding acidic modifiers like formic acid to the piperidine solution to reduce the basicity of the reaction medium. iris-biotech.de
For the allyl deprotection step, the choice of scavenger is critical in preventing N-allylation. Phenylsilane and amine-borane complexes have been shown to be effective scavengers that readily trap the allyl cation. researchgate.netrsc.orgtaylorfrancis.comscispace.comresearchgate.net Ensuring the complete removal of the palladium catalyst after the reaction and performing the deprotection under an inert atmosphere are crucial to prevent catalyst-mediated side reactions. An orthogonal deprotection strategy, where the sequence of removing the Fmoc and allyl groups is carefully considered, can also be employed to minimize the formation of by-products.
The following tables summarize the major by-products formed during the deprotection of this compound and the corresponding strategies to mitigate their formation.
Table 1: Major By-products in the Deprotection of this compound
| Deprotection Step | By-product | Description |
| Fmoc Deprotection | Aspartimide | A cyclic succinimide intermediate formed by base-catalyzed intramolecular cyclization. sigmaaldrich.comiris-biotech.de |
| D/L-α-Peptide | Isomeric peptides formed upon ring-opening of the aspartimide intermediate. sigmaaldrich.com | |
| D/L-β-Peptide | Isomeric peptides formed upon ring-opening of the aspartimide intermediate. sigmaaldrich.com | |
| Piperidide Adducts | Formed by the nucleophilic attack of piperidine on the aspartimide intermediate. sigmaaldrich.com | |
| Allyl Deprotection | N-Allylated Peptide | Formed if the allyl cation is not effectively trapped by a scavenger. nih.gov |
| Fmoc-cleaved Peptide | Partial removal of the Fmoc group can occur under certain allyl deprotection conditions. researchgate.net |
Table 2: Mitigation Strategies for By-product Formation
| Strategy | Target By-product(s) | Mechanism of Action |
| Use of Sterically Hindered Protecting Groups | Aspartimide and its derivatives | Physically hinders the intramolecular cyclization required for aspartimide formation. iris-biotech.de |
| Modification of Fmoc Deprotection Conditions | Aspartimide and its derivatives | Using weaker bases or adding acidic modifiers reduces the rate of the base-catalyzed cyclization. iris-biotech.de |
| Use of Effective Scavengers (e.g., Phenylsilane, Amine-borane complexes) | N-Allylated Peptide | Efficiently traps the allyl cation, preventing its reaction with the peptide. rsc.orgtaylorfrancis.comresearchgate.net |
| Inert Atmosphere for Allyl Deprotection | Various catalyst-mediated by-products | Prevents oxygen from deactivating or altering the reactivity of the palladium catalyst. |
| Orthogonal Deprotection Sequence | Multiple by-products | Optimizes the order of deprotection steps to avoid conditions that favor side reactions. |
| Complete Catalyst Removal | Various catalyst-mediated by-products | Prevents residual palladium from catalyzing undesired reactions in subsequent steps. |
Applications of Fmoc D Asp Oall in the Synthesis of Complex Biomolecules
Peptide-Based Therapeutics and Drug Discovery
Fmoc-D-Asp-OAll is particularly valuable in the development of peptide-based therapeutics, where the precise sequence of amino acids is paramount for biological activity. chemimpex.com Its application extends across various facets of drug discovery, enabling the creation of novel therapeutic agents.
Neuropharmacological Applications
In the realm of neuropharmacology, derivatives of aspartic acid are significant due to their role in neurotransmission. chemimpex.com The incorporation of D-aspartic acid, facilitated by this compound, into peptide chains allows for the exploration of new therapeutic avenues for neurological disorders. chemimpex.com D-aspartate itself is recognized as an endogenous signaling molecule in the nervous and neuroendocrine systems, playing roles in nervous system development and hormone regulation. nih.gov It is considered a novel endogenous neurotransmitter, found in high concentrations in synaptic vesicles and released upon nerve ending depolarization. nih.gov Research suggests that D-aspartate can influence glutamatergic neurotransmission by directly binding to NMDA receptors and by prompting the presynaptic release of L-glutamate. frontiersin.org
Development of Novel Peptides Targeting Specific Receptors
The unique properties of this compound empower researchers to design and synthesize novel peptides that can target specific receptors. chemimpex.com This capability is crucial for developing treatments for a range of conditions, including neurological disorders. chemimpex.com For instance, bifunctional peptidomimetics have been designed that consist of an opioid agonist linked to a melanocortin-4 (MC4) receptor antagonist, demonstrating the modularity that building blocks like this compound provide in creating complex molecules with tailored receptor affinities. mdpi.com
Synthesis of Peptide Analogues with Enhanced Properties
A key application of this compound lies in the synthesis of peptide analogues with improved characteristics, such as enhanced stability. peptide.com The allyl protecting group of the side chain is stable under the conditions used for both TFA-mediated cleavage and piperidine (B6355638) treatment for Fmoc group removal. peptide.com It can be selectively removed using a palladium catalyst, allowing for specific modifications at the aspartic acid residue, such as side-chain cyclization, without affecting other parts of the peptide. peptide.com This orthogonal strategy is essential for creating peptides with constrained conformations, which often leads to increased stability and receptor selectivity.
Bioconjugation Techniques
This compound is also employed in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com This technique is vital for enhancing the functionality of drugs and diagnostic tools. chemimpex.com For example, the synthesis of bone-targeted doxorubicin (B1662922) conjugate micelles utilized Fmoc-protected amino acids in solid-phase peptide synthesis to create unimers that self-assemble into micelles, demonstrating a practical application of such derivatives in creating targeted drug delivery systems. acs.org
Synthesis of Peptidomimetics and Cyclic Peptides
The synthesis of peptidomimetics and cyclic peptides represents a significant area where this compound is utilized. iris-biotech.desigmaaldrich.comrsc.org Cyclic peptides, in comparison to their linear counterparts, often exhibit greater stability against proteolytic degradation and can have higher binding affinity and specificity for their targets due to reduced conformational freedom. nih.gov
The allyl protecting group is instrumental in these syntheses. For instance, in the solid-phase synthesis of tyrocidine analogues, the allyl group on an aspartic acid residue was removed by a palladium catalyst, which was a key step before the removal of the Fmoc group and subsequent cyclization. nih.gov Similarly, in the synthesis of other cyclic peptides, the side-chain carboxyl group of Fmoc-D-Glu-OAll was anchored to a resin, and after chain elongation, the allyl group was removed to facilitate on-resin macrolactamization. rsc.org This strategy of using an orthogonally protected aspartic or glutamic acid derivative is a common and effective method for producing cyclic peptides. iris-biotech.demdpi.com Research has also described the use of Fmoc-protected aza-β3-amino acids, including an allyl-protected aspartate derivative, in the solid-phase synthesis of "mixed" peptidomimetics, highlighting the versatility of this protecting group strategy. researchgate.net
Research in Neuroscience and Neurotransmission Studies
This compound is a valuable tool in neuroscience research, particularly in studies related to synaptic transmission and the mechanisms of neurotransmitters. chemimpex.com The D-aspartate residue, once incorporated into a peptide, can serve as a probe to investigate its interactions and effects within the nervous system. As D-aspartic acid has been identified as a potential neurotransmitter that can modulate NMDA receptor-mediated transmission, peptides containing this residue are useful for studying these pathways. nih.govnih.govfrontiersin.org The ability to synthesize specific peptide sequences containing D-aspartate allows researchers to dissect the roles of this amino acid in complex neurological processes.
Biodegradable Polymer Synthesis
While direct, large-scale polymerization of this compound for the creation of biodegradable polymers is not extensively documented in dedicated research, its structural components suggest a significant potential role in the synthesis of advanced, functional biodegradable materials. The core of this potential lies in its foundation on D-aspartic acid, a known constituent of biodegradable polymers, and the presence of a versatile allyl ester group.
Poly(aspartic acid) (PASA) is a biodegradable and water-soluble polymer that serves as an environmentally friendly alternative to certain non-degradable polymers. wikipedia.orgacs.orgulb.ac.be The synthesis of PASA and its derivatives can be achieved through several methods, including the polymerization of N-carboxyanhydrides (NCAs) derived from aspartic acid esters. wikipedia.orgthinkdochemicals.com This established pathway for creating biodegradable polymers from aspartic acid provides a strong basis for envisioning the use of specialized monomers like this compound.
The unique structure of this compound allows for a multi-step, controlled approach to polymer synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a well-established protecting group for the amine function in amino acids. Its removal is a standard procedure in peptide synthesis, which would be the first step toward making the amino group available for polymerization. The D-configuration of the aspartic acid backbone would influence the stereochemistry and, consequently, the physical and degradation properties of the resulting polymer.
The most critical feature for its application in advanced polymer synthesis is the allyl ester (–OAll) group. In polymer chemistry, allyl groups are valuable as functional handles. ibm.comresearchgate.netnih.gov They can be preserved during the main polymerization process and then used for subsequent modifications of the polymer. nih.govuc.edu This "post-polymerization functionalization" allows for the creation of tailored materials, such as cross-linked hydrogels or polymers decorated with specific bioactive molecules. For instance, the double bond of the allyl group can readily participate in thiol-ene "click" reactions, epoxidation, or hydrosilylation, opening up a wide array of possibilities for material design. ibm.comuc.edu
A hypothetical pathway for utilizing this compound in biodegradable polymer synthesis would involve the following stages: First, the deprotection of the Fmoc group to yield D-Asp-OAll. This monomer could then be polymerized, potentially through methods like ring-opening polymerization of its corresponding N-carboxyanhydride, to form poly(α,β-D-aspartate) with pendant allyl ester groups. The resulting functional polymer would be biodegradable and feature reactive sites along its chain for further customization.
The table below outlines a theoretical synthesis strategy for a functionalized biodegradable polymer using this compound.
| Stage | Process | Description | Key Feature of this compound Utilized |
| 1. Monomer Preparation | Fmoc Deprotection | Removal of the Fmoc group to expose the primary amine of the D-aspartic acid residue. | Fmoc protecting group |
| 2. Polymerization | Ring-Opening Polymerization (ROP) | Conversion of the deprotected monomer (or its N-carboxyanhydride derivative) into a high molecular weight polymer. | D-Aspartic acid backbone |
| 3. Functional Polymer | Poly(D-aspartic acid allyl ester) | Formation of a biodegradable polymer chain with pendant allyl groups. | Allyl ester group |
| 4. Post-Polymerization Modification | Cross-linking or Functionalization | Utilizing the allyl groups for further chemical reactions to create tailored materials (e.g., hydrogels, bioconjugates). | Reactivity of the allyl double bond |
The properties of the resulting allyl-functionalized poly(D-aspartic acid) would be of significant interest for various applications, particularly in the biomedical field. nih.govnih.gov The biodegradability would be inherent from the poly(aspartic acid) backbone, while the specific characteristics could be fine-tuned through the density and modification of the allyl groups.
The detailed research findings on such a hypothetical polymer are summarized in the table below, based on analogous polymer systems.
| Property | Research Finding/Potential Characteristic | Rationale/Supporting Evidence |
| Biodegradability | The polymer backbone, being a polyamide, would be susceptible to hydrolysis and enzymatic degradation. acs.orgulb.ac.betandfonline.com | Poly(aspartic acid) is a well-established biodegradable polymer. wikipedia.orgnih.gov |
| Functionality | The pendant allyl groups provide sites for covalent attachment of drugs, peptides, or other molecules via thiol-ene chemistry. nih.govuc.edu | Allyl-terminated polymers are known for their utility in post-synthesis functionalization. researchgate.netnih.gov |
| Hydrogel Formation | Cross-linking through the allyl groups can lead to the formation of biodegradable and stimuli-responsive hydrogels. | Hydrogels based on poly(aspartic acid) have been developed for applications like drug delivery. nih.govfrontiersin.org |
| Stereochemical Influence | The use of the D-enantiomer of aspartic acid can confer resistance to certain proteases, potentially tuning the degradation rate. | The stereochemistry of amino acid-based polymers is known to affect their biological properties. |
| Biocompatibility | Poly(aspartic acid)-based materials generally exhibit good biocompatibility, making them suitable for biomedical applications. acs.orgnih.gov | PASP is explored for drug delivery and tissue engineering due to its biocompatible nature. acs.orgnih.gov |
Mechanistic and Kinetic Investigations Involving Fmoc D Asp Oall
Reaction Kinetics in Peptide Coupling and Deprotection
The efficiency of peptide synthesis relies heavily on the kinetics of both the coupling of amino acids and the deprotection of the α-amino group. In Fmoc-SPPS, the Fmoc group is typically removed using a secondary amine, such as piperidine (B6355638). The kinetics of this deprotection are generally rapid under standard conditions, ensuring a high yield of the free amine for subsequent coupling. While specific kinetic data for Fmoc-D-Asp-OAll's deprotection are not extensively detailed in the provided search results, the general Fmoc chemistry implies efficient removal.
The coupling step involves activating the free α-carboxyl group of this compound and reacting it with the free amine of the growing peptide chain. The rate of coupling is influenced by the choice of coupling reagents, solvents, and the specific amino acid sequence. While detailed kinetic studies quantifying the reaction rates for this compound in various coupling scenarios are not explicitly presented, its widespread use suggests it participates effectively in standard coupling protocols. The allyloxycarbonyl (OAll) group on the β-carboxyl remains stable under the basic conditions used for Fmoc removal, demonstrating the orthogonality of the protection strategy.
Studies on Racemization and Epimerization
Maintaining the stereochemical integrity of amino acid residues during peptide synthesis is paramount, especially when using chiral building blocks like this compound. Racemization, the loss of enantiomeric purity, can occur during the activation and coupling steps.
Formation and Hydrolysis of Succinimide (B58015) Intermediates
Aspartic acid and asparagine residues are particularly prone to side reactions involving the formation of succinimide intermediates, also known as aspartimides. This occurs when the side-chain carboxylate (or amide) attacks the activated α-carbon of the same residue, leading to a cyclic imide. Subsequent hydrolysis of this succinimide can result in epimerization at the α-carbon, yielding both the desired α-aspartyl linkage and the undesired β-aspartyl linkage, along with potential racemization.
While the search results highlight that aspartimide formation is a significant problem, particularly for L-aspartic acid and L-asparagine, the specific impact on this compound requires careful consideration. The allyl ester protection on the β-carboxyl group of this compound is designed to mitigate some of these issues compared to unprotected or tert-butyl ester protected aspartic acid. However, the potential for succinimide formation, especially in specific peptide sequences or under harsh activation/coupling conditions, cannot be entirely ruled out. Research into novel aspartate protections, such as trialkylcarbinol-based esters, aims to further address aspartimide formation nih.gov. The allyl ester's stability under standard Fmoc deprotection conditions (mild base) is beneficial, but the conditions for coupling activation must be optimized to minimize side reactions.
Control of Stereochemical Integrity
Controlling the stereochemical integrity of this compound involves minimizing epimerization during synthesis. The D-configuration is specified for the building block, and preserving this configuration throughout the peptide chain assembly is critical for the biological activity of the final peptide.
Strategies to control stereochemical integrity often involve careful selection of coupling reagents and reaction conditions. For instance, using milder coupling agents and avoiding prolonged exposure to basic conditions can help suppress racemization. The use of pseudoproline dipeptides immediately before an aspartimide-prone residue has been exploited to influence conformation and reduce side reactions, including those related to aspartic acid nih.gov. While specific methods for this compound are not detailed, general principles of minimizing epimerization in Fmoc-SPPS, such as optimizing coupling reagent choice and reaction times, are applicable. The allyl ester protection is considered orthogonal to the Fmoc/tBu strategy and can be removed under palladium(0) catalysis, offering an alternative deprotection route that may have different implications for stereochemical integrity compared to acid-labile tBu esters.
Side Reaction Analysis and Prevention
Beyond aspartimide formation, other side reactions can occur during peptide synthesis involving this compound. These can include incomplete coupling, incomplete deprotection, or side reactions involving the allyl ester.
Incomplete Coupling: If the activation of the carboxyl group is inefficient or the nucleophilicity of the incoming amine is low, coupling may be incomplete, leading to deletion sequences.
Incomplete Deprotection: Residual Fmoc groups can lead to peptides with an N-terminal Fmoc protection, which can complicate purification and subsequent steps.
Allyl Ester Cleavage: While the allyl ester is generally stable to the basic conditions of Fmoc removal, it can be cleaved by palladium(0) catalysts. This cleavage is a deliberate step for side-chain deprotection, but premature or unintended cleavage could occur if palladium catalysts are present or if specific reaction conditions are not carefully controlled.
Aspartimide Formation: As discussed in section 5.2.1, this remains a primary concern, especially in sequences with specific amino acid arrangements or during prolonged exposure to basic conditions.
Prevention strategies involve optimizing reaction conditions, using high-purity reagents, and employing appropriate coupling agents known for their efficiency and low propensity for side reactions. The choice of resin, linker, and solvent also plays a role in minimizing side reactions. For this compound, careful monitoring of reaction progress (e.g., using Kaiser test for free amines) and optimization of coupling cycles are standard practices to ensure high yields and purity.
Analytical Methodologies for Fmoc D Asp Oall and Its Derivatives
Chromatographic Techniques (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone for assessing the purity of Fmoc-D-Asp-OAll and other Fmoc-protected amino acids iris-biotech.decem.commedchemexpress.comphenomenex.comnih.govchemimpex.compsu.eduresearchgate.netresearchgate.netsigmaaldrich.comnih.govcusabio.com. These methods are crucial for separating the target compound from synthetic byproducts, unreacted starting materials, and degradation products iris-biotech.decem.com.
RP-HPLC typically utilizes C18 stationary phases, with mobile phases consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol. Acidic additives like trifluoroacetic acid (TFA) or formic acid are commonly employed to improve peak shape and separation efficiency phenomenex.comnih.govpsu.edunih.govrsc.orgresearchgate.net. The Fmoc group, with its UV-absorbing properties, facilitates detection, typically in the UV range iris-biotech.deoup.com.
For this compound and similar Fmoc-amino acids, RP-HPLC methods can achieve high purity levels, often exceeding 97% sigmaaldrich.comcusabio.com. For instance, related compounds like Fmoc-Asp(OtBu)-OH have been reported to be fully resolved within 25 minutes using polysaccharide-based chiral stationary phases in RP mode phenomenex.com.
Table 1: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Specification | Reference |
| Stationary Phase | C18 column (e.g., Hypersil BDS C18, Phenomenex Lux Cellulose (B213188) series) | phenomenex.compsu.edu |
| Mobile Phase A | Water with acidic additive (e.g., 0.1% TFA or 0.1% Formic Acid) | phenomenex.comrsc.org |
| Mobile Phase B | Acetonitrile or Methanol with acidic additive (e.g., 0.1% TFA or 0.1% Formic Acid) | phenomenex.comrsc.org |
| Elution Mode | Isocratic or Gradient | phenomenex.compsu.edu |
| Flow Rate | 0.2 - 1.7 mL/min | psu.edursc.org |
| Column Temperature | 25 - 45 °C | psu.edursc.org |
| Detection | UV/Vis (e.g., 214 nm, 254 nm) | psu.eduresearchgate.net |
| Typical Purity | ≥ 97.0% (HPLC) | sigmaaldrich.comcusabio.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and identifying this compound and its derivatives nih.govresearchgate.netnih.govrsc.orgscienceopen.comchapman.edumarioschubert.chrsc.org. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both separation and identification nih.govrsc.orgscienceopen.commarioschubert.ch.
Electrospray Ionization (ESI) is a common ionization technique, typically yielding protonated molecular ions ([M+H]+) or other adducts. For this compound (C₂₂H₂₁NO₆, MW 395.41), an expected ion would be around m/z 396.18. Related compounds like Fmoc-D-Asp(OtBu)-OH (C₂₃H₂₅NO₆, MW 411.45) have been observed with [M+H]+ at m/z 412.18 medchemexpress.com.
Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Charge Transfer Dissociation (CTD), are employed for structural elucidation and differentiating isomeric forms of aspartic acid researchgate.netmarioschubert.chrsc.org. CTD-MS, in particular, has shown promise in distinguishing between L-Asp, L-isoAsp, D-Asp, and D-isoAsp by producing diagnostic fragment ions rsc.org.
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | Observed Ion (m/z) | Molecular Formula | Reference |
| This compound | ESI+ | ~396.18 ([M+H]+) | C₂₂H₂₁NO₆ | americanelements.com |
| Fmoc-D-Asp(OtBu)-OH | ESI+ | 412.18 ([M+H]+) | C₂₃H₂₅NO₆ | medchemexpress.com |
| Fmoc-L-Asp-OAll | ESI+ | ~396.18 ([M+H]+) | C₂₂H₂₁NO₆ | sigmaaldrich.com |
| Peptide containing Snn | ESI+ | ~445.18 ([M+H]+) | (example peptide) | scienceopen.com |
| Peptide containing Snn | ESI+ | ~461.19 ([M+H]+) | (example peptide) | scienceopen.com |
Note: Exact mass values may vary slightly depending on the instrument and conditions.
Enantiomeric Purity Determination
Determining the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can significantly impact biological activity or peptide structure iris-biotech.decem.commdpi.com. Specialized chromatographic and electrophoretic techniques are employed for this purpose.
The Fmoc group itself serves as a derivatization agent, imparting UV-detectable properties that are essential for the chiral analysis of amino acids by HPLC and CE iris-biotech.deoup.com. For amino acids that are not inherently UV-active, derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a standard procedure to enable sensitive detection researchgate.netoup.comresearchgate.netresearchgate.net. Other derivatizing agents such as Marfey's reagent or (-)-1-(9-fluorenyl) ethyl chloroformate (FLEC) are also utilized for chiral analysis iris-biotech.demdpi.comresearchgate.netnih.gov. These derivatization steps are crucial for forming either separable diastereomers (indirect method) or for enhancing interactions with chiral selectors in direct methods rsc.orgrsc.org.
Micellar Electrokinetic Chromatography (MEKC) is a powerful technique for the enantioseparation of Fmoc-amino acids oup.comresearchgate.netrsc.orgmdpi.com. This method typically involves a background electrolyte (BGE) containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), and a chiral selector, often a cyclodextrin (B1172386) (e.g., β-cyclodextrin or γ-cyclodextrin) oup.comresearchgate.net. The separation is based on differential interactions between the Fmoc-amino acid enantiomers and the chiral selector within the micellar environment.
MEKC coupled with MS detection (MEKC-MS) offers enhanced sensitivity and specificity, allowing for the identification of separated enantiomers based on their mass-to-charge ratios researchgate.netrsc.org. Studies have demonstrated successful enantioseparation of various Fmoc-amino acids using MEKC, with resolutions (Rs) often exceeding 2.0 for baseline separation oup.comresearchgate.net.
Table 3: MEKC Conditions for Enantioseparation of FMOC-Amino Acids
| Parameter | Specification | Reference |
| Analyte | FMOC-amino acids (including Aspartic acid derivatives) | oup.comresearchgate.net |
| Chiral Selector | β-Cyclodextrin (β-CD) or γ-Cyclodextrin (γ-CD) | oup.com |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | oup.com |
| Buffer System | Phosphate buffer (e.g., 50 mM, pH 7.5) | oup.com |
| Additives | 2-Propanol (IPA) often required for separation | oup.com |
| Applied Voltage | ~25 kV | oup.com |
| Temperature | 25 °C | oup.com |
| Detection | UV (e.g., 256 nm) or MS | oup.comresearchgate.net |
| Typical Rs | > 2.0 for baseline separation (varies by amino acid and conditions) | oup.comresearchgate.net |
Chiral HPLC, utilizing chiral stationary phases (CSPs) derived from polysaccharides like cellulose or amylose, is another highly effective method for determining enantiomeric purity. Phases such as Lux Cellulose-2 and Lux Cellulose-3 have shown broad applicability for resolving Fmoc-amino acids phenomenex.com.
Spectroscopic Characterization (e.g., NMR, CD)
Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are vital for confirming the structural integrity and stereochemistry of this compound.
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the Fmoc protecting group, the aspartic acid backbone, and the allyl ester functionality. Characteristic chemical shifts for the protons and carbons of the Fmoc group, the α-carbon, the β-carbon, and the allyl ester are observed scienceopen.com. For example, in MeOD-d4, the Fmoc protons typically appear in the aromatic region (δ 7.2-7.8 ppm), while the α-proton of aspartic acid is usually found around δ 4.1-4.3 ppm scienceopen.com. NMR is also instrumental in identifying potential impurities or side products formed during synthesis.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for chiral molecules like Fmoc-amino acids and peptides. It can confirm the presence of chirality and provide insights into the secondary structure and conformational preferences of Fmoc-containing peptides chapman.eduresearchgate.netnih.gov. The Fmoc group itself contributes to CD signals, often showing characteristic transitions related to its aromatic stacking interactions researchgate.net. While CD spectroscopy does not directly quantify enantiomeric purity in the same way as chiral chromatography, it can offer complementary information about the stereochemical properties and supramolecular organization of this compound derivatives in specific contexts, such as peptide assemblies chapman.eduresearchgate.net.
Table 4: Representative NMR Chemical Shifts for Fmoc-Amino Acid Moieties (in MeOD-d4)
| Moiety/Proton/Carbon | Chemical Shift (δ, ppm) | Assignment Example (this compound) | Reference |
| ¹H NMR | |||
| Fmoc Aromatic H | 7.2-7.8 | Fmoc aromatic protons | scienceopen.com |
| Fmoc CH (methine) | 4.18 | Fmoc CH | scienceopen.com |
| Fmoc CH₂ (methylene) | 4.31 | Fmoc CH₂ | scienceopen.com |
| Asp α-CH | ~4.12 | Asp α-CH | scienceopen.com |
| Asp β-CH₂ | ~2.79, ~2.35 | Asp β-CH₂ | scienceopen.com |
| Allyl CH₂ | ~5.83, ~5.19 (partially obscured) | Allyl CH₂ | scienceopen.com |
| ¹³C NMR | |||
| Fmoc Aromatic C | 121.0-145.5 | Fmoc aromatic carbons | scienceopen.com |
| Fmoc C (quaternary) | ~142.7 | Fmoc quaternary carbons | scienceopen.com |
| Fmoc CH (methine) | 45.5 | Fmoc CH | scienceopen.com |
| Asp α-CH | ~52.4 | Asp α-CH | scienceopen.com |
| Asp β-CH₂ | ~30.6, ~28.8 | Asp β-CH₂ | scienceopen.com |
| Allyl CH₂ | ~118-135 | Allyl CH₂ | scienceopen.com |
| Allyl C=O | ~170-177 | Allyl ester C=O | scienceopen.com |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific compound structure.
Compound List:
this compound
Fmoc-L-Asp-OAll
Fmoc-D-Asp(OtBu)-OH
Fmoc-L-Asp(OtBu)-OH
Fmoc-D-Asp-NH₂
Fmoc-L-Asp-NH₂
Fmoc-D-Asp(OAll)-OH
Fmoc-D-Asp(oall)-OH
Fmoc-Asp-OAll
Fmoc-D-Asp-OH
Fmoc-L-Asp-OH
Fmoc-amino acids (general)
D-Aspartic acid (D-Asp)
L-Aspartic acid (L-Asp)
D-Serine (D-Ser)
D-Glutamic acid (D-Glu)
D-Alanine (D-Ala)
D-Phenylalanine (D-Phe)
D-Proline (D-Pro)
D-Leucine (D-Leu)
D-Asparagine (D-Asn)
L-isoAsp
D-isoAsp
Succinimide (B58015) (Snn)
Isoaspartate (isoAsp)
Future Directions and Emerging Research Areas
Innovations in Protecting Group Chemistry
The development of robust and orthogonal protecting group strategies remains a cornerstone of modern peptide synthesis. For aspartic acid, a residue prone to side reactions like aspartimide formation, particularly under harsh coupling conditions, innovative protecting groups are crucial. The Fmoc/tBu strategy is a widely adopted orthogonal system, where the Fmoc group protects the N-terminus and is base-labile, while tert-butyl (tBu) groups protect side chains and are acid-labile iris-biotech.depeptide.com. Fmoc-D-Asp-OAll utilizes an allyl (OAll) ester for the aspartic acid side chain. This allyl ester offers significant orthogonality, demonstrating stability under both the basic conditions used for Fmoc removal and the acidic conditions for final peptide cleavage. Its selective removal via palladium catalysis allows for precise side-chain modifications or cyclizations, independent of other protecting groups peptide.com. Ongoing research aims to further enhance protecting group strategies by minimizing aspartimide formation. For instance, bulky, acyclic, aliphatic esters, such as the 2,4-dimethyl-3-pentyl ester, have shown superior resistance to base-catalyzed aspartimide formation compared to rigid cyclic esters researchgate.net. Despite the development of advanced protecting groups, the adoption of newer options can be gradual, partly due to the cost-effectiveness and industrial availability of established protecting groups nih.gov. However, there is a continuous push towards developing milder, more cost-effective, and environmentally friendly protecting group methodologies acs.org.
Table 1: Innovations in Aspartic Acid Protecting Group Chemistry
| Protecting Group | Orthogonality (vs. Fmoc/TFA) | Key Advantage(s) | Reference(s) |
| Allyl (OAll) | Yes (Pd-labile) | Stable to Fmoc removal (base) and TFA; selective removal via Pd catalysis. | peptide.com |
| 2-Phenylisopropyl | Yes (TFA-labile, mild) | Selective removal under mild acidic conditions, orthogonal to tBu. | peptide.com |
| 2,4-dimethyl-3-pentyl | Yes (base-labile, specific) | Superior resistance to base-catalyzed aspartimide formation under harsh conditions. | researchgate.net |
Automation and High-Throughput Synthesis
The integration of this compound into automated peptide synthesis platforms is a significant trend, enhancing efficiency, reproducibility, and scalability openaccessjournals.comthelifesciencesmagazine.comcreative-peptides.commarketsandmarkets.comcreative-peptides.com. Modern automated synthesizers, often employing Fmoc chemistry, maintain precise control over reaction parameters such as temperature, pH, and reagent addition, thereby minimizing human error and accelerating synthesis cycles creative-peptides.comnih.gov. The field is increasingly leveraging artificial intelligence (AI) and machine learning to optimize synthesis protocols. These computational tools can predict Fmoc deprotection efficiency, minimize aggregation events, and guide real-time adjustments to synthesis parameters grammeroverview.comamidetech.com. High-throughput synthesis, often utilizing microfluidic technologies, is also gaining prominence, allowing for the rapid generation of diverse peptide libraries, which is invaluable for drug discovery and screening creative-peptides.commarketsandmarkets.com. Emerging technologies, such as continuous flow chemosynthesis, aim to further improve yield and reduce reaction times, accelerating peptide production for research and therapeutic development yokogawa.com.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are playing an increasingly vital role in the rational design and optimization of peptides, including those incorporating specialized building blocks like this compound thelifesciencesmagazine.comacs.orgmdpi.com. These methods enable the prediction of peptide structures, conformational stability, and interactions with target molecules. Molecular dynamics simulations can be employed to assess the impact of stereochemistry, such as the presence of D-amino acids, on supramolecular properties nsf.gov. Furthermore, computational studies are essential for dissecting the mechanistic basis of interactions, for example, understanding the precise reasons for differences in inhibitory activity observed with various Fmoc-amino acids nih.gov. The integration of AI into peptide-based drug design is accelerating the discovery process by analyzing vast datasets to predict optimal sequences and properties before experimental synthesis mdpi.com. These computational approaches are also instrumental in the design of novel protecting group strategies and in predicting the behavior of complex peptide architectures.
Expanding Applications in Biomedical and Materials Science
Peptides synthesized using building blocks like this compound are finding expanding applications across biomedical and materials science fields. The incorporation of D-amino acids, as present in this compound, is a key strategy to enhance peptide stability against proteolytic degradation and increase their in vivo half-life, thereby improving their therapeutic efficacy mdpi.comnews-medical.netnih.goviscientific.orgtandfonline.com.
Peptide-Drug Conjugates (PDCs): PDCs are emerging as a significant class of targeted therapeutics, combining the specificity of peptides with the potency of drug payloads. They offer enhanced cell permeability and drug selectivity, often surpassing antibody-drug conjugates (ADCs) in certain aspects patsnap.comnih.govbiochempeg.comfrontiersin.org. Research is actively pursuing PDCs for oncology, neurodegenerative diseases, and autoimmune disorders patsnap.comnih.gov.
Peptide-Nanoparticle Conjugates (PNCs): These systems integrate peptides with nanoparticles to create advanced platforms for targeted drug delivery, diagnostics, and theranostics. PNCs leverage the bioactivity and biocompatibility of peptides alongside the unique properties of nanoparticles, enabling precise delivery and multimodal functionalities nih.govacs.orguow.edu.au.
Biomaterials and Tissue Engineering: Self-assembling peptides and peptide hydrogels are being developed as biomaterials that mimic the extracellular matrix (ECM). These materials provide structural support, bioactive signals for cell adhesion and growth, and can be engineered for controlled drug release, finding applications in regenerative medicine and tissue repair acs.orgmdpi.comfrontiersin.orgnih.gov.
Table 2: Emerging Applications of Modified Peptides
| Application Area | Type of Modification/Peptide | Key Benefit(s) | Reference(s) |
| Therapeutics | D-amino acid incorporation | Enhanced stability against proteolysis, increased in vivo half-life. | news-medical.netnih.goviscientific.org |
| Peptide-Drug Conjugates (PDCs) | Targeted drug delivery, reduced toxicity, improved selectivity. | patsnap.comnih.govbiochempeg.com | |
| Nanomedicine/Theranostics | Peptide-Nanoparticle Conjugates (PNCs) | Targeted delivery, improved diagnostics, combined therapeutic/diagnostic agents. | nih.govacs.orguow.edu.au |
| Biomaterials/Tissue Engineering | Self-assembling peptides, peptide hydrogels | Mimic ECM, promote cell adhesion/growth, controlled release. | acs.orgmdpi.comfrontiersin.org |
| Bioconjugation | SET-based methods (photoredox, electrochemical) | Novel reactivities, site-specific modifications. | d-nb.info |
Novel Derivatization and Bioconjugation Strategies
The development of novel derivatization and bioconjugation strategies is crucial for expanding the utility of peptides synthesized with specialized building blocks. Single electron transfer (SET)-based methods, employing photoredox catalysis and electrochemistry, are opening new avenues for bioconjugation, allowing for modifications with novel reactivities and potentially site-specific labeling d-nb.info. The orthogonal nature of the OAll protecting group on this compound is particularly advantageous, enabling selective deprotection via palladium catalysis for site-specific modifications without affecting other protecting groups or the peptide backbone peptide.com. Furthermore, techniques like click chemistry and native chemical ligation are facilitating the synthesis of complex branched peptides and their conjugation to various payloads or carriers rsc.org. On-resin modification strategies, which allow for the deprotection and subsequent functionalization of side chains while the peptide remains attached to the solid support, are also being refined, offering greater control and efficiency in creating complex peptide constructs acs.org.
Compound List:
this compound
Fmoc-amino acids
Fmoc-Lys
Fmoc-Arg
Fmoc-Leu-O−
Fmoc-Ile-O−
Fmoc-tryptophan
t-butoxycarbonyl (Boc)
Carboxybenzyl (Cbz)
Fmoc-Lys-O−
Fmoc-Ile-O−
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(OAll)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Fmoc-peptides
Fmoc-protected phenylalanine
Fmoc-protected amino acids
Fmoc-protected aspartic acid
Fmoc-protected glutamic acid
Fmoc-protected amino acid derivatives
Fmoc-protected amino acids with a CF2X moiety
Fmoc-l-Nle(εNHCOCH3)-OH
Fmoc-l-Nle(εNHCOCF3)-OH
Fmoc-protected 1,2,4-triazolyl-α-amino acids
Fmoc-protected amino acids with halodifluoromethyl moieties
Fmoc-protected amino acids with halodifluoro acetyl amide moiety
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-D-Asp-OAll using solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Step 1: Fmoc Deprotection
Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 10–20 minutes to remove the Fmoc group, enabling subsequent coupling . - Step 2: Coupling Activation
Activate this compound·HCl (1.5 eq) with TBTU (2.0 eq), HOBt (2.0 eq), and DIPEA (4.0 eq) in DMF for 1–2 hours to ensure efficient amide bond formation . - Step 3: Allyl Ester Deprotection
Use Pd(PPh₃)₄ and phenylsilane in DCM under inert atmosphere to selectively remove the allyl (OAll) protecting group without affecting other functional groups .
Q. How is the purity and identity of this compound validated post-synthesis?
- Methodological Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity. Compare retention times to standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺: 395.4 g/mol) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, allyl ester signals at 4.6–5.3 ppm) .
Advanced Research Questions
Q. How do hydrophobicity (log P) and pH influence the self-assembly behavior of this compound in gel formation?
- Methodological Answer:
- log P Impact :
Hydrophobicity determines gel stability. For Fmoc-dipeptides:
| log P Range | Gel Behavior | Key Analysis Method |
|---|---|---|
| <2.8 | Syneresis (water expulsion) | Rheology (G' monitoring) |
| 2.8–5.5 | Stable gels at pH 4 | Frequency-sweep rheometry |
| >5.5 | Poor solubility, no gelation | Solubility assays |
- pH Optimization :
Use glucono-δ-lactone (GdL) to gradually lower pH, mimicking physiological conditions. Monitor gelation kinetics via oscillatory rheology (e.g., G' > G'' indicates gel formation) .
Q. What methodological challenges arise when optimizing coupling efficiency of this compound in SPPS, and how can they be addressed?
- Methodological Answer:
- Challenge 1: Steric Hindrance
The bulky Fmoc group and aspartate side chain reduce coupling efficiency.
Solution : Use double coupling (repeat activation step) or microwave-assisted synthesis (50°C, 10 minutes) to enhance reaction rates . - Challenge 2: Racemization
Basic conditions during coupling may cause D-to-L epimerization.
Solution : Monitor enantiomeric purity via chiral HPLC (Chiralpak® IA column) and optimize DIPEA concentration to ≤2.0 eq .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer:
- Cross-Validation : Combine NMR (for functional groups), X-ray crystallography (for absolute configuration), and computational modeling (e.g., DFT for predicted spectra) .
- Case Example : If FTIR shows unexpected carbonyl stretches (e.g., 1680 cm⁻¹), validate via 2D NMR (HSQC/HMBC) to distinguish ester vs. carboxylate signals .
Q. What strategies ensure enantiomeric purity when incorporating this compound into peptide sequences?
- Methodological Answer:
- Chiral Purity Checks :
- Use Marfey’s reagent to derivatize hydrolyzed peptides and analyze via HPLC .
- Circular Dichroism (CD) Spectroscopy: Compare CD spectra to D/L-Asp standards (e.g., negative peak at 215 nm for D-configuration) .
- Synthetic Control :
Avoid prolonged exposure to basic conditions (e.g., >20 minutes in piperidine) and use low-temperature coupling (0–4°C) to minimize racemization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting rheological data for this compound gels under varying compression rates?
- Methodological Answer:
- Observed Behavior :
- High Strain Rates : Brittle failure (Young’s modulus ≈ 1–5 kPa, failure at 3–5% strain).
- Low Strain Rates : Irreversible compaction (water expulsion due to fiber network collapse) .
- Resolution Strategy :
Model the gel as a viscoelastic material using Maxwell or Kelvin-Voigt parameters. Perform frequency-dependent strain sweeps to map elastic vs. viscous dominance regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
